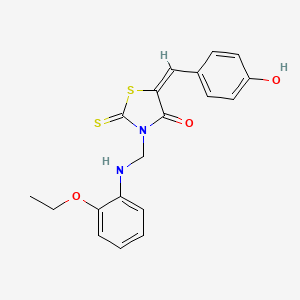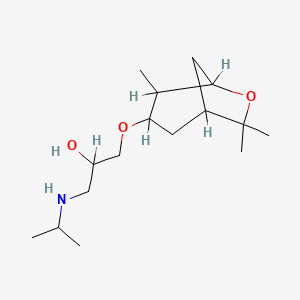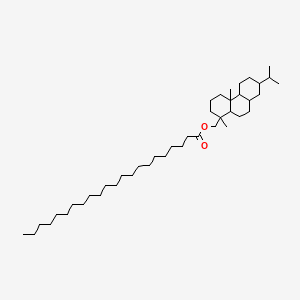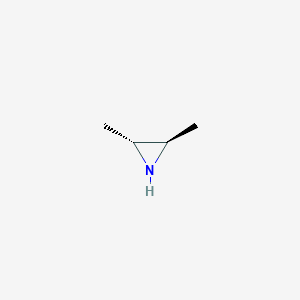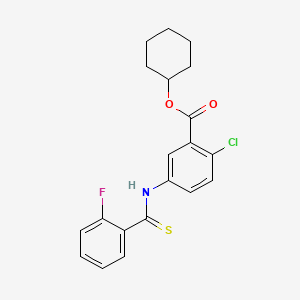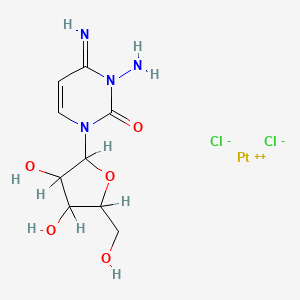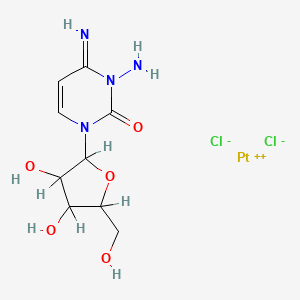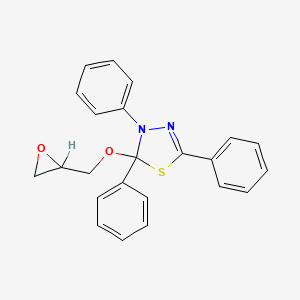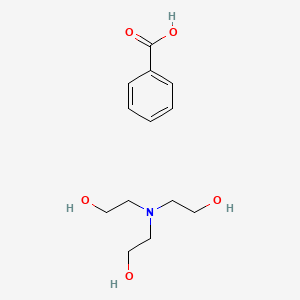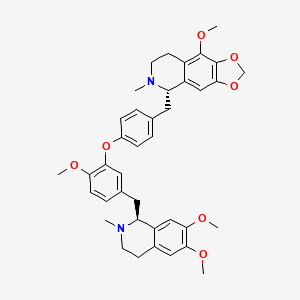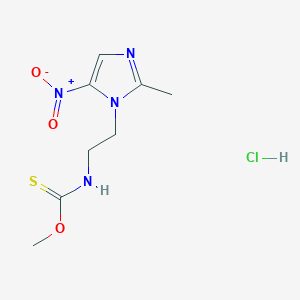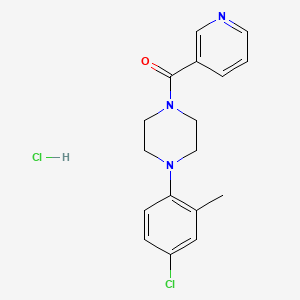
6-Methylergoline-8-beta-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylergoline-8-beta-propionamide is a compound belonging to the ergoline family, which is a group of alkaloids derived from the ergot fungus. These compounds are known for their diverse pharmacological activities, including effects on the central nervous system and vascular system .
Preparation Methods
The synthesis of 6-Methylergoline-8-beta-propionamide typically involves the selective methylation of the N-6 position of ergoline. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Methylergoline-8-beta-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methylergoline-8-beta-propionamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other ergoline derivatives.
Biology: The compound is studied for its effects on various biological systems, including its interaction with serotonin receptors.
Medicine: Research focuses on its potential therapeutic uses, particularly in treating conditions related to the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Methylergoline-8-beta-propionamide involves its interaction with specific molecular targets, such as serotonin receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and vascular smooth muscle contraction .
Comparison with Similar Compounds
6-Methylergoline-8-beta-propionamide can be compared with other ergoline derivatives, such as:
Lysergic acid: Known for its hallucinogenic properties.
Ergometrine: Used for its uterotonic effects.
LEK-8829 and LEK-8841: Potential antipsychotic agents with different pharmacological profiles
These compounds share a common ergoline skeleton but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
85352-48-3 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]propanamide |
InChI |
InChI=1S/C18H23N3O/c1-21-10-11(5-6-17(19)22)7-14-13-3-2-4-15-18(13)12(9-20-15)8-16(14)21/h2-4,9,11,14,16,20H,5-8,10H2,1H3,(H2,19,22)/t11-,14?,16-/m1/s1 |
InChI Key |
OUJCZXKRLGXYRN-YTXUZFAGSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CCC(=O)N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


